molecular formula C7H11Cl2N3O2 B2791683 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride CAS No. 1909305-31-2

2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride

Cat. No.: B2791683
CAS No.: 1909305-31-2
M. Wt: 240.08
InChI Key: BWGNEFBRWGTIAM-UHFFFAOYSA-N
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Description

2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N3O2 It is an amino acid derivative that features a pyrimidine ring attached to the propanoic acid backbone

Mechanism of Action

Target of Action

It is known to be an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and regulation of blood glucose levels.

Mode of Action

The exact mode of action of 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is not clearly defined in the available resources. As an alanine derivative, it may interact with biological systems in a manner similar to alanine. Alanine is involved in the transfer of nitrogen from peripheral tissue to the liver, aiding in glucose production .

Result of Action

As an alanine derivative, it may influence protein synthesis and blood glucose regulation .

Action Environment

It is recommended to store the compound at 4°c, away from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.

    Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: An alanine derivative with a pyridine ring instead of a pyrimidine ring.

    3-Amino-2-(pyridin-4-yl)propanoic acid dihydrochloride: Another similar compound with a different substitution pattern on the propanoic acid backbone.

Uniqueness

2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is unique due to its specific structural features, such as the presence of a pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds with different ring structures.

Properties

IUPAC Name

2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGNEFBRWGTIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-31-2
Record name 2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride
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